

An In-depth Technical Guide to Pent-3-en-2-one

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Compound of Interest

Compound Name: Pent-3-en-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pent-3-en-2-one**, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, presenting the information in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity: CAS Numbers and Synonyms

Pent-3-en-2-one, an α,β -unsaturated ketone with the chemical formula C_5H_8O , exists as (E) and (Z) stereoisomers.^[1] The compound is also known by several synonyms.

Identifier	Value
CAS Number (Isomer unspecified)	625-33-2 ^[2]
CAS Number ((E)-isomer)	3102-33-8 ^{[2][3]}
CAS Number ((Z)-isomer)	3102-32-7 ^[4]
Synonyms	Methyl propenyl ketone, Ethylidene acetone, 2-Oxo-3-pentene, (E)-3-Penten-2-one, trans-3-Penten-2-one ^[2]
Molecular Formula	C_5H_8O ^{[5][6]}
Molecular Weight	84.12 g/mol ^{[2][5]}

Physicochemical Properties

Pent-3-en-2-one is a colorless liquid with a fruity, pungent odor.^{[1][7]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Appearance	Colorless liquid	[1][2]
Boiling Point	121-124 °C	[7][8]
Density	0.862 g/mL at 25 °C	[7][8]
Refractive Index (n _{20/D})	1.437	[7][8]
Vapor Pressure	39.1 mmHg	[2]
Flash Point	21 °C (closed cup)	[8]
Solubility	Slightly soluble in water; soluble in oil and ethanol.	[2][5]
LogP	0.52	[2]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes to **pent-3-en-2-one** have been established, with the choice of method often depending on the desired stereoisomer, scale, and available starting materials.

This is a common and direct method for synthesizing 3-penten-2-one.^[9] The reaction proceeds via a base-catalyzed mechanism.

Experimental Protocol:

A detailed experimental protocol for the aldol condensation can vary, but a general laboratory procedure is as follows:

- **Reaction Setup:** A solution of acetone is chilled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

- **Catalyst Addition:** A catalytic amount of a base (e.g., sodium hydroxide solution) is added to the cooled acetone with stirring.
- **Acetaldehyde Addition:** Acetaldehyde is added dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.
- **Reaction Monitoring:** The reaction is stirred for a specified time, and its progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction is neutralized with an acid (e.g., dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-penten-2-one.^[9]

The (E) isomer can be synthesized by the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.^{[1][10]}

Experimental Protocol:

- **Reaction Setup:** 4-Hydroxy-pentan-2-one and a catalytic amount of oxalic acid are combined in a round-bottom flask equipped for distillation.
- **Dehydration:** The mixture is heated, and the water and 3-penten-2-one product are co-distilled.
- **Separation and Purification:** The distillate is collected, and the organic layer containing 3-penten-2-one is separated from the aqueous layer. The organic layer is then dried and purified by fractional distillation.

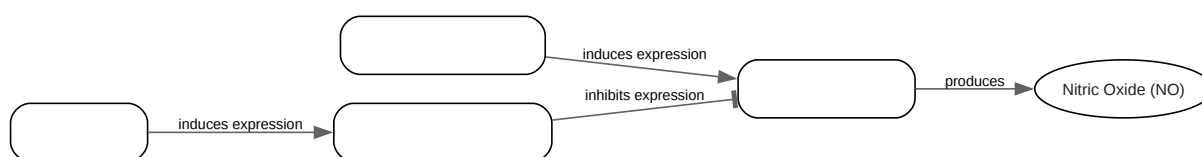
This method provides a reliable route to trans-3-penten-2-one.^[9]

Experimental Protocol:

- **Reaction Setup:** A dry 2-L three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. 800 mL of dichloromethane and 157 g of acetyl chloride are added to the flask.
- **Catalyst Addition:** While stirring, 320 g of powdered anhydrous aluminum chloride is added in portions over a 15-minute period.
- **Propene Addition:** Propene gas is bubbled through the stirred solution at a rate sufficient to maintain a gentle reflux.
- **Workup:** After the reaction is complete, the mixture is poured onto crushed ice and extracted with diethyl ether.
- **Purification:** The ether extract is washed, dried, and the solvent is removed. The final product is obtained by fractional distillation.[9]

Biological Activity and Signaling Pathways

3-Penten-2-one has been shown to exhibit anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This effect is mediated through the induction of heme oxygenase-1 (HO-1).[7][8]



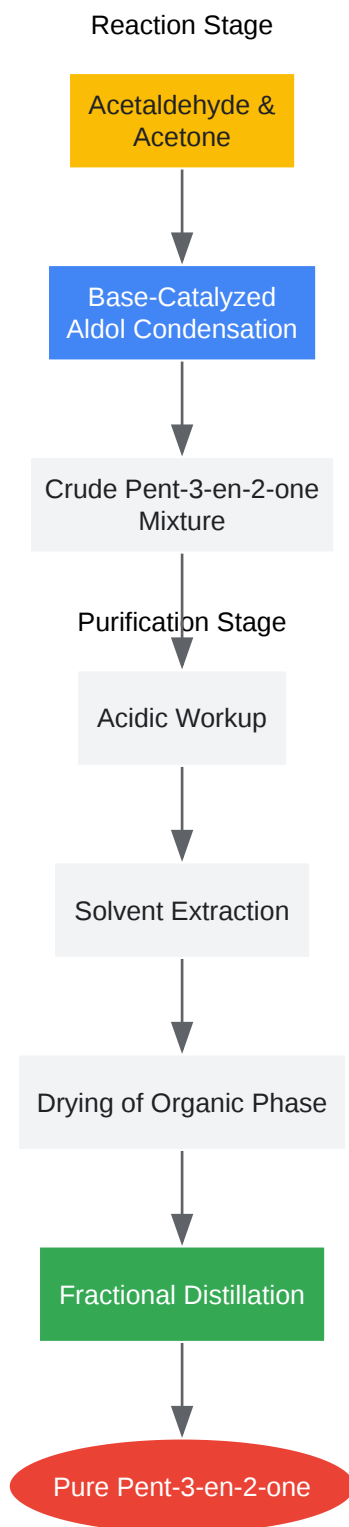
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Caption: Signaling pathway of **pent-3-en-2-one**'s anti-inflammatory action.

Experimental and Synthetic Workflows

The synthesis of fine chemicals often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of **pent-3-en-2-one** via aldol condensation,

a common industrial and laboratory method.



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Caption: Workflow for the synthesis of **pent-3-en-2-one** via aldol condensation.

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